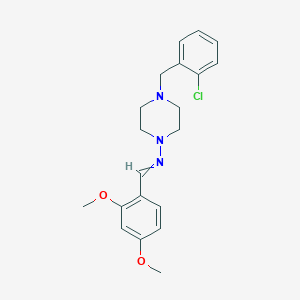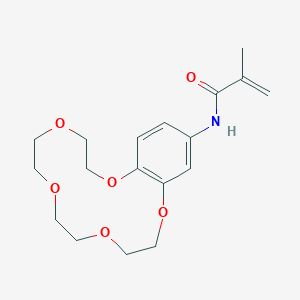![molecular formula C15H20ClN3O2 B5972065 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea](/img/structure/B5972065.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea, also known as CEU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CEU is a synthetic compound that belongs to the class of pyrrolidinyl urea derivatives. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The mechanism of action of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea is not fully understood. However, it is believed that N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea has been shown to inhibit the activation of NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory cytokines and the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea has also been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea is also stable and can be stored for long periods of time. However, there are some limitations to using N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea in lab experiments. N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea. One potential direction is to investigate the potential therapeutic applications of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea in humans. Clinical trials could be conducted to evaluate the safety and efficacy of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea in treating various diseases, such as arthritis and cancer. Another potential direction is to investigate the mechanism of action of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea in more detail. This could lead to the development of more potent and selective N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea derivatives with improved therapeutic properties. Finally, the potential use of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea as a tool compound for studying the NF-κB and MAPK pathways could be explored.
Méthodes De Synthèse
The synthesis of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea involves the reaction of 3-chlorophenethylamine with ethyl isocyanate in the presence of a catalyst. The resulting intermediate is then reacted with pyrrolidin-3-one to form N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea. This synthesis method has been optimized to yield high purity and high yield of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea.
Applications De Recherche Scientifique
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea has also been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Propriétés
IUPAC Name |
1-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-2-17-15(21)18-13-9-14(20)19(10-13)7-6-11-4-3-5-12(16)8-11/h3-5,8,13H,2,6-7,9-10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBCXQCUUAMXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(4-acetylphenyl)hydrazono]-3-(8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-2-yl)-3-oxopropanoate](/img/structure/B5971985.png)
![7-(2,3-difluorobenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5971986.png)

![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cycloheptyl-2-piperidinone](/img/structure/B5971998.png)
![2-[1-benzyl-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5972009.png)

![4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine](/img/structure/B5972028.png)
![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B5972034.png)
![1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5972042.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide](/img/structure/B5972050.png)
![N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B5972054.png)

![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B5972081.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5972083.png)